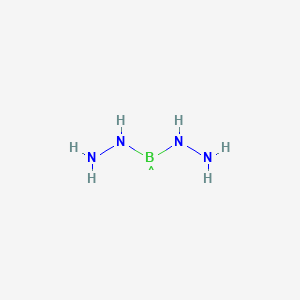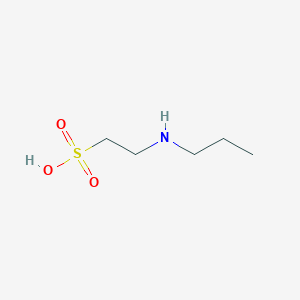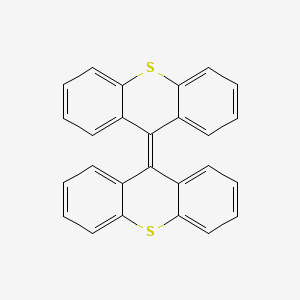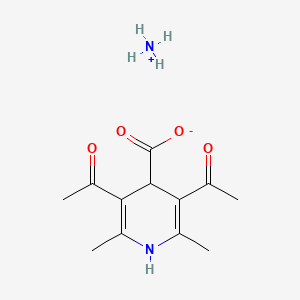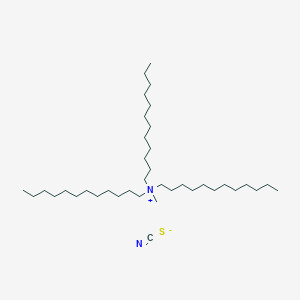
Didecyl ethanediperoxoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Didecyl ethanediperoxoate is an organic compound with the molecular formula C22H42O6. It is a peroxyester, specifically a didecyl ester of ethanediperoxoic acid. This compound is known for its applications in various chemical processes due to its unique properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
Didecyl ethanediperoxoate can be synthesized through the reaction of didecyl alcohol with ethanediperoxoic acid. The reaction typically involves the use of a catalyst and is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product.
Industrial Production Methods
In industrial settings, the production of this compound often involves the use of continuous flow reactors to maintain consistent reaction conditions. The process may include steps such as purification and distillation to obtain a high-purity product suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
Didecyl ethanediperoxoate primarily undergoes oxidation reactions due to the presence of peroxy groups. It can also participate in substitution reactions where the peroxy group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in reactions with this compound include reducing agents like sodium borohydride and oxidizing agents such as hydrogen peroxide. The reactions are typically carried out under mild conditions to prevent the decomposition of the peroxy groups.
Major Products Formed
The major products formed from the reactions of this compound depend on the type of reaction. For example, oxidation reactions may yield didecyl ethanedioate, while substitution reactions can produce various esters and ethers.
Scientific Research Applications
Didecyl ethanediperoxoate has a wide range of applications in scientific research:
Chemistry: It is used as an oxidizing agent in organic synthesis and polymerization reactions.
Biology: The compound is studied for its potential antimicrobial properties and its effects on biological systems.
Medicine: Research is ongoing to explore its use in drug delivery systems and as a potential therapeutic agent.
Industry: this compound is utilized in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of didecyl ethanediperoxoate involves the generation of free radicals through the decomposition of its peroxy groups. These free radicals can initiate various chemical reactions, including polymerization and oxidation. The molecular targets and pathways involved depend on the specific application and the conditions under which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Didecyldimethylammonium chloride: This compound is a quaternary ammonium compound with antimicrobial properties.
Didecyl peroxydicarbonate: Another peroxy compound used as an initiator in polymerization reactions.
Uniqueness
Didecyl ethanediperoxoate is unique due to its dual peroxy groups, which provide it with strong oxidizing properties. This makes it particularly useful in applications requiring efficient oxidation or radical initiation.
Properties
CAS No. |
34443-09-9 |
|---|---|
Molecular Formula |
C22H42O6 |
Molecular Weight |
402.6 g/mol |
IUPAC Name |
didecyl ethanediperoxoate |
InChI |
InChI=1S/C22H42O6/c1-3-5-7-9-11-13-15-17-19-25-27-21(23)22(24)28-26-20-18-16-14-12-10-8-6-4-2/h3-20H2,1-2H3 |
InChI Key |
NMDKVIXSODVDJT-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCOOC(=O)C(=O)OOCCCCCCCCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



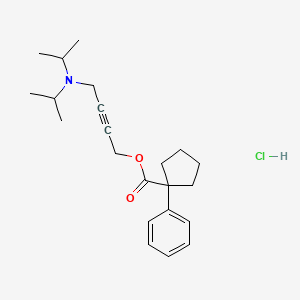
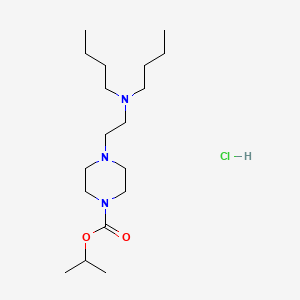
![N-[(1E)-2,2,2-Trichloroethylidene]propanamide](/img/structure/B14691254.png)
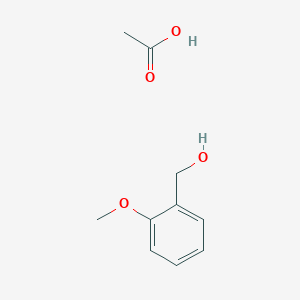
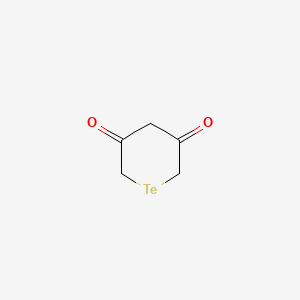
![Ethyl [1-(dimethylamino)-4-methyl-3-(naphthalen-1-yl)pentan-3-yl]carbamate](/img/structure/B14691280.png)

